

# 1-Bromo-2,6-naphthyridine CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Bromo-2,6-naphthyridine

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## In-Depth Technical Guide: 1-Bromo-2,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2,6-naphthyridine**, a key heterocyclic compound. It details its chemical properties, synthesis, and the broader biological significance of the 2,6-naphthyridine scaffold in medicinal chemistry, particularly in the context of kinase inhibition and cancer therapy.

## Core Compound Data

The fundamental chemical properties of **1-Bromo-2,6-naphthyridine** are summarized below.

Property	Value	Reference
CAS Number	81044-15-7	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	209.04 g/mol	<a href="#">[1]</a>

## Synthesis of 2,6-Naphthyridine Derivatives

The 2,6-naphthyridine core is a valuable scaffold in the synthesis of biologically active molecules. While a specific protocol for the direct synthesis of **1-Bromo-2,6-naphthyridine** is not readily available in the reviewed literature, a common and effective method for creating substituted 2,6-naphthyridines involves the cyclization of 4-cyano-3-pyridylacetonitrile. This process often utilizes a bromo-substituted intermediate, highlighting the importance of brominated naphthyridines in synthetic strategies.

A general microwave-assisted synthesis protocol to obtain a related compound, 3-amino-**1-bromo-2,6-naphthyridine**, is as follows:

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-**1-bromo-2,6-naphthyridine**[\[2\]](#)

- Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation. This initial step facilitates the formation of the second ring of the naphthyridine core, yielding 3-amino-**1-bromo-2,6-naphthyridine**.[\[2\]](#)
- Further Functionalization (Example): This amino-bromo derivative can then undergo further reactions. For instance, diazotization using sodium nitrite and hydrobromic acid can produce 1,3-dibromo-2,6-naphthyridine.[\[2\]](#) This dibrominated compound can then be used as a versatile intermediate for introducing other functional groups.

This synthetic route underscores the role of brominated naphthyridines as key intermediates in the development of more complex molecules with potential therapeutic applications.

## Biological Significance and Signaling Pathways

The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[\[2\]](#) Derivatives of 2,6-naphthyridine have demonstrated significant potential as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

### Kinase Inhibition

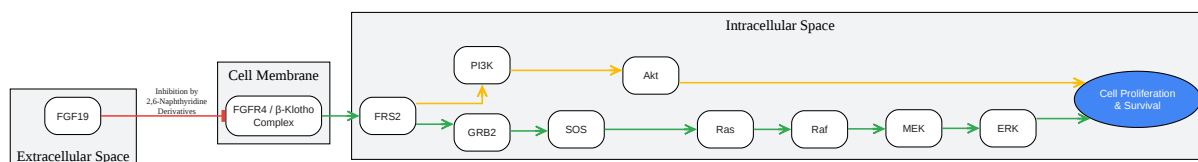
Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including:

- **Fibroblast Growth Factor Receptor 4 (FGFR4):** The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[2] Selective inhibitors of FGFR4 are therefore a promising therapeutic strategy. Novel 2,6-naphthyridine analogues have been developed that show nanomolar potency against HCC cell lines and exhibit high selectivity for FGFR4 over other FGFR family members.[2]
- **Casein Kinase 2 (CK2):** CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[2] Naphthyridine-based inhibitors have been developed as potent and highly selective chemical probes for CK2.[3]
- **Protein Kinase C (PKC):** The 2,6-naphthyridine template has been used to develop potent and selective inhibitors of novel PKC isozymes.[4]

The inhibition of these kinases by 2,6-naphthyridine derivatives can disrupt signaling pathways that are essential for cancer cell proliferation and survival.

## FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 pathway is a critical signaling cascade in the development and progression of some liver cancers.[5]



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Caption: FGF19-FGFR4 signaling pathway and the point of inhibition by 2,6-naphthyridine derivatives.

Activation of the FGFR4 receptor by its ligand FGF19 leads to the phosphorylation of FGF receptor substrate 2 (FRS2).[5] This recruits growth factor receptor-bound protein 2 (GRB2), which in turn activates the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, ultimately promoting cell proliferation and survival.[5] 2,6-Naphthyridine-based inhibitors can block this pathway by targeting FGFR4, thereby preventing downstream signaling and inhibiting cancer cell growth.

## Experimental Protocols for Biological Evaluation

The biological activity of 2,6-naphthyridine derivatives is often assessed using a variety of in vitro assays.

### MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:[4][6][7]

- **Cell Seeding:** Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of culture medium.
- **Compound Treatment:** After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test compound.
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution (typically 10  $\mu$ L of a 5 mg/mL solution) to each well.
- **Formazan Formation:** Incubate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

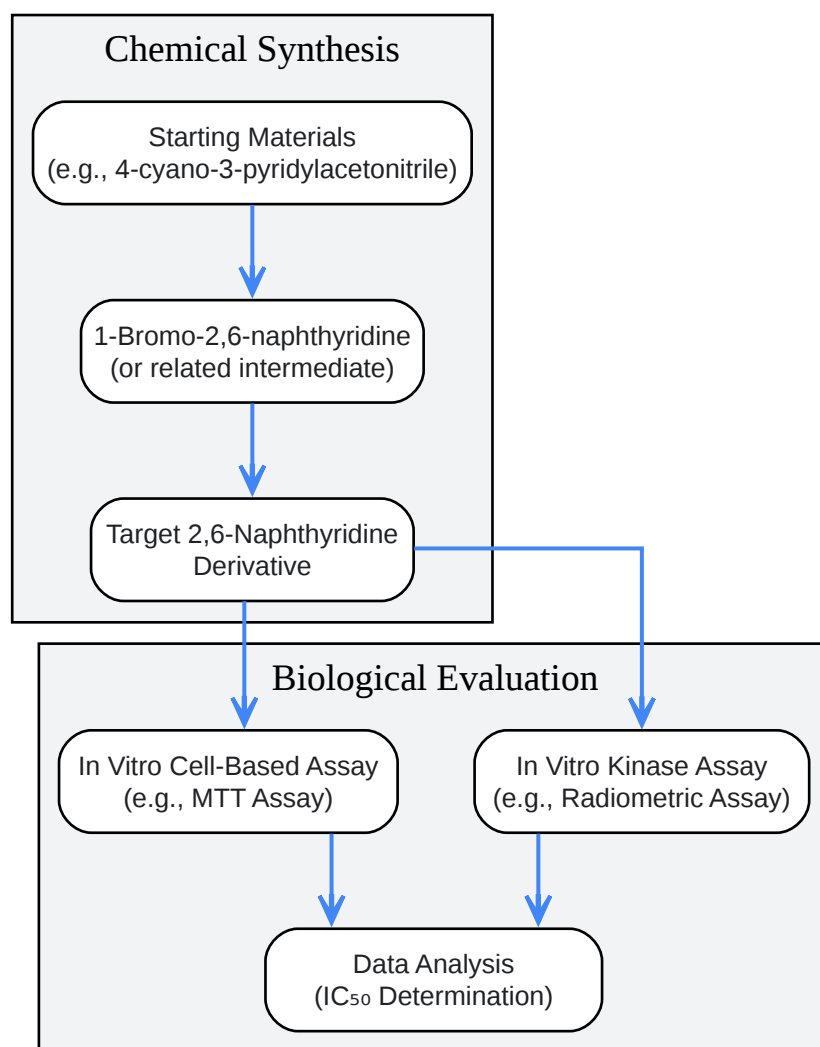
- **Absorbance Measurement:** Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the  $IC_{50}$  value (the concentration of the compound that causes 50% inhibition of cell growth).

## Radiometric Kinase Assay

A radiometric kinase assay is a common method to determine the inhibitory activity of compounds against specific kinases.<sup>[8]</sup> This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.<sup>[8]</sup>

Protocol:<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup><sup>[11]</sup><sup>[12]</sup>

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
- **Reaction Initiation:** Initiate the kinase reaction by adding  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- **Incubation:** Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
- **Reaction Termination:** Stop the reaction, often by spotting the mixture onto phosphocellulose paper which binds the substrate peptide.
- **Washing:** Wash the paper to remove unreacted  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- **Quantification:** Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
- **Data Analysis:** Determine the kinase activity and the inhibitory effect of the compound.



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Caption: General experimental workflow from synthesis to biological evaluation of 2,6-naphthyridine derivatives.

## Conclusion

**1-Bromo-2,6-naphthyridine** is a valuable chemical entity, serving as a key building block in the synthesis of more complex molecules within the 2,6-naphthyridine class. The broader 2,6-naphthyridine scaffold holds significant promise in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The information and protocols provided in this guide are intended to support researchers and scientists in the exploration and development of novel therapeutics based on this important heterocyclic system.

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